molecular formula C16H21N5OS2 B14941963 N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide

N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Katalognummer: B14941963
Molekulargewicht: 363.5 g/mol
InChI-Schlüssel: QNTZFQBVUQNKDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrole ring substituted with cyano and methyl groups, and an imidazole ring with a methylsulfanyl ethyl group, connected via a thioacetamide linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrole ring through a Paal-Knorr synthesis, followed by the introduction of cyano and methyl groups via electrophilic substitution reactions. The imidazole ring is synthesized separately, often through a Debus-Radziszewski imidazole synthesis, and functionalized with a methylsulfanyl ethyl group. The final step involves coupling the two rings through a thioacetamide linkage under controlled conditions, such as using a base like triethylamine in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrrole and imidazole rings can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids. The methylsulfanyl group can undergo oxidation, generating reactive oxygen species that can damage cellular components. The compound’s overall structure allows it to interact with multiple pathways, potentially disrupting cellular processes and leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide include:

    N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-(methylthio)acetamide: Lacks the imidazole ring, making it less complex and potentially less active.

    N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-(ethylthio)acetamide: Similar structure but with an ethylthio group instead of a methylsulfanyl ethyl group, which may alter its reactivity and biological activity.

    N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-(methylsulfanyl)acetamide: Similar but lacks the imidazole ring, which may reduce its potential interactions with biological targets.

The uniqueness of this compound lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties not found in simpler analogs.

Eigenschaften

Molekularformel

C16H21N5OS2

Molekulargewicht

363.5 g/mol

IUPAC-Name

N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[[5-methyl-4-(2-methylsulfanylethyl)-1H-imidazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H21N5OS2/c1-9-10(2)18-15(12(9)7-17)21-14(22)8-24-16-19-11(3)13(20-16)5-6-23-4/h18H,5-6,8H2,1-4H3,(H,19,20)(H,21,22)

InChI-Schlüssel

QNTZFQBVUQNKDV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(NC(=C1C#N)NC(=O)CSC2=NC(=C(N2)C)CCSC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.